TAK-733 Potency Against MEK1 vs. Trametinib and Selumetinib: Biochemical IC50 Comparison
TAK-733 exhibits an IC50 of 3.2 nM against MEK1, positioning it between trametinib (0.92 nM/1.8 nM for MEK1/2) and selumetinib (14 nM) in biochemical potency [1]. While trametinib is more potent, TAK-733's 3.2 nM IC50 is still considered highly potent and is coupled with a distinct selectivity profile that may reduce off-target effects . This places TAK-733 as a potent research tool with a balanced potency-selectivity profile.
| Evidence Dimension | Biochemical IC50 for MEK1 inhibition |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | Trametinib (0.92 nM / 1.8 nM for MEK1/2); Selumetinib (14 nM for MEK1) |
| Quantified Difference | TAK-733 is 4.4-fold less potent than trametinib (3.2 nM vs. 0.72 nM geometric mean) and 4.4-fold more potent than selumetinib (3.2 nM vs. 14 nM) |
| Conditions | In vitro cell-free enzymatic assays (recombinant MEK1) |
Why This Matters
For researchers requiring potent MEK inhibition without the maximal potency of trametinib (which may be associated with greater toxicity), TAK-733 offers an intermediate potency that may better balance efficacy and tolerability in certain model systems.
- [1] Dong Q, Dougan DR, Knight JD, et al. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Bioorg Med Chem Lett. 2011;21(5):1315-1319. doi:10.1016/j.bmcl.2011.01.022. View Source
